molecular formula C15H13N5O2S B11000195 4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol

4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11000195
M. Wt: 327.4 g/mol
InChI Key: FDYLIIDMMQEXRX-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and hydroxyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology and Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Dyes and Pigments: Its structural features make it suitable for use in dye chemistry.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

    DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C15H13N5O2S/c1-8-17-12(22-19-8)7-20-6-10(21)13(14(20)16)15-18-9-4-2-3-5-11(9)23-15/h2-5,16,21H,6-7H2,1H3

InChI Key

FDYLIIDMMQEXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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